molecular formula C16H27NO6 B558532 Boc-D-Glu(Ochex)-Oh CAS No. 133464-27-4

Boc-D-Glu(Ochex)-Oh

Cat. No.: B558532
CAS No.: 133464-27-4
M. Wt: 329.39 g/mol
InChI Key: FDNMLANBNJDIRG-GFCCVEGCSA-N
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Description

Boc-D-Glu(Ochex)-Oh, also known as N-α-t.-Boc-D-glutamic acid α-benzyl ester, is a derivative of glutamic acid. . This compound is significant in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Glu(Ochex)-Oh typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Glu(Ochex)-Oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters .

Scientific Research Applications

Boc-D-Glu(Ochex)-Oh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-Glu(Ochex)-Oh involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group facilitates the formation of peptide bonds by acting as a leaving group during the coupling reactions. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Glu(Ochex)-Oh is unique due to its specific combination of Boc protection and benzyl esterification, which provides stability and reactivity suitable for various synthetic applications. Its distinct stereochemistry also makes it valuable in the synthesis of peptides with specific configurations .

Properties

IUPAC Name

(2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNMLANBNJDIRG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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